4-Bromo-4'-vinylbiphenyl

Bifunctional monomer Post-polymerization modification Orthogonal reactivity

4-Bromo-4′-vinylbiphenyl is a para-substituted biphenyl derivative bearing a polymerizable vinyl group at one terminus and an aryl bromide at the other. The compound was first reported in 1962 as one of a series of novel polymerizable biphenyl derivatives and later studied as a reactive functional monomer that readily undergoes free-radical polymerization to yield a powdery, organic-solvent-soluble polymer.

Molecular Formula C14H11Br
Molecular Weight 259.14 g/mol
CAS No. 4130-13-6
Cat. No. B15250904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-vinylbiphenyl
CAS4130-13-6
Molecular FormulaC14H11Br
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H11Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h2-10H,1H2
InChIKeyKDDPJXXHDFTRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-4'-vinylbiphenyl (CAS 4130-13-6): Bifunctional Aryl Halide Monomer for Stepwise Polymerization and Post-Functionalization


4-Bromo-4′-vinylbiphenyl is a para-substituted biphenyl derivative bearing a polymerizable vinyl group at one terminus and an aryl bromide at the other [1]. The compound was first reported in 1962 as one of a series of novel polymerizable biphenyl derivatives [1] and later studied as a reactive functional monomer that readily undergoes free-radical polymerization to yield a powdery, organic-solvent-soluble polymer [2]. Its molecular formula is C₁₄H₁₁Br (MW = 259.15 g/mol), with a reported melting point of 137–139 °C and a calculated LogP of 5.8 [3]. The bifunctional architecture—a styrene-like vinyl moiety for chain-growth polymerization and a para-bromo substituent for transition-metal-catalyzed cross-coupling—defines its utility profile in materials science and organic synthesis [1][2].

Why Generic Substitution Fails: The Bifunctional Requirement in 4-Bromo-4'-vinylbiphenyl Cannot Be Met by Mono-Functional Biphenyl Analogs


4-Bromo-4′-vinylbiphenyl is not a simple aryl bromide or a simple vinyl monomer; it is a precisely positioned bifunctional scaffold in which the vinyl and bromo substituents occupy opposite para positions on a biphenyl core [1][2]. Mono-functional analogs—4-vinylbiphenyl (no bromine) or 4-bromobiphenyl (no vinyl)—can individually replicate only one of the two reactive handles, precluding the sequential polymerization-then-functionalization or orthogonal cross-coupling strategies that the bifunctional compound uniquely enables. Substituting with a mono-functional alternative eliminates either the ability to polymerize through the vinyl group or the ability to perform post-polymerization diversification via the aryl bromide, resulting in a fundamentally different molecular workflow and final product architecture [1][2].

4-Bromo-4'-vinylbiphenyl: Quantitative Comparative Evidence Against Closest Analogs and Alternatives


Bifunctional Vinyl + Aryl Bromide Architecture vs. Mono-Functional Analogs: Structural Orthogonality

4-Bromo-4′-vinylbiphenyl is the only compound among its closest structural analogs that simultaneously provides a polymerizable styrene-type vinyl group and a cross-coupling-competent aryl bromide on the same biphenyl scaffold [1]. The closest mono-functional analogs—4-vinylbiphenyl and 4-bromobiphenyl—each possess only one reactive functionality. 4-Vinylbiphenyl (CAS 2350-89-2) lacks the bromine handle required for post-polymerization Suzuki, Stille, or Negishi couplings, while 4-bromobiphenyl (CAS 92-66-0) lacks the vinyl group and cannot be polymerized through a chain-growth mechanism. The target compound thus enables a sequential two-step workflow—polymerization followed by cross-coupling diversification—that neither mono-functional analog can support [2].

Bifunctional monomer Post-polymerization modification Orthogonal reactivity Polymer chemistry

Melting Point and Crystallinity vs. 4-Vinylbiphenyl and 4-Bromobiphenyl: Implications for Purification, Storage, and Processing

The melting point of 4-bromo-4′-vinylbiphenyl is reported as 137–139 °C [1], which is significantly higher than that of its closest mono-functional analogs: 4-vinylbiphenyl melts at 119–121 °C and 4-bromobiphenyl melts at 89–92 °C [2]. The 18–20 °C elevation over 4-vinylbiphenyl and 45–50 °C elevation over 4-bromobiphenyl reflect the combined mass and dipolar contributions of both substituents, resulting in a higher lattice energy.

Melting point Solid-state handling Purification Monomer crystallinity

LogP (Hydrophobicity) Comparison: 4-Bromo-4'-vinylbiphenyl vs. Non-Brominated and Non-Vinyl Analogs

The calculated octanol-water partition coefficient (LogP) of 4-bromo-4′-vinylbiphenyl is 5.8 [1], substantially higher than that of 4-vinylbiphenyl (LogP ≈ 4.0) [2] and moderately higher than that of 4-bromobiphenyl (LogP ≈ 4.9) . The LogP increment of approximately +1.8 log units versus 4-vinylbiphenyl is primarily attributable to the bromine atom, while the further increment of +0.9 log units versus 4-bromobiphenyl reflects the additional vinyl-substituted phenyl ring.

LogP Hydrophobicity Partition coefficient Solubility prediction

Refractive Index of Br-Substituted Vinyl-Biphenyl Polymers vs. PMMA: Optical Materials Differentiation

US Patent 5,082,358 (Canon K.K.) explicitly claims polymers derived from vinyl-biphenyl derivatives bearing Br or Cl substituents for optical device applications, reporting a refractive index range of 1.57–1.75 [1]. This is substantially higher than the refractive index of poly(methyl methacrylate) (PMMA, n ≈ 1.49), which is the baseline optical resin cited in the patent as having a comparatively low refractive index [1]. The bromine substituent contributes to the elevated refractive index through its high atomic polarizability.

Refractive index Optical polymer Vinyl-biphenyl polymer Lens material

Post-Polymerization Bromine Accessibility: Poly(4-bromo-4′-vinylbiphenyl) vs. Unreactive Polymer Backbones

Dhal (1992) reported that preliminary experiments on poly(4-bromo-4′-vinylbiphenyl) indicate that the bromophenyl residues pendant to the polymer backbone are 'highly accessible to chemical reagents' [1]. This finding contrasts with polymers where reactive sites are sterically buried or where bromine is absent, and implies that the bromine atoms in this polymer are not occluded by chain packing. While quantitative kinetic data (e.g., rate constants) are not reported in the preliminary study, the qualitative accessibility observation was made under standard organic reagent conditions [1].

Post-polymerization functionalization Reactive polymer Bromophenyl residue Chemical modification

Polymer Solubility in Organic Solvents vs. Unsubstituted Poly(p-phenylenevinylene) (PPV)

The homopolymer of 4-bromo-4′-vinylbiphenyl is reported to be 'soluble in a number of organic solvents' [1], which stands in marked contrast to unsubstituted poly(p-phenylenevinylene) (PPV), a structurally related conjugated polymer that is insoluble in organic solvents without solubilizing substituents [2]. The biphenyl spacer and bromine substituent in the target monomer impart sufficient steric and electronic perturbation to disrupt the strong interchain π-stacking that renders unsubstituted PPV intractable.

Polymer solubility Solution processing Poly(biphenylene vinylene) Organic solvent compatibility

4-Bromo-4'-vinylbiphenyl: Priority Application Scenarios Backed by Comparative Evidence


Synthesis of Soluble, Post-Functionalizable Poly(vinyl-biphenyl) Homopolymers and Copolymers

The target compound serves as a monomer for preparing homopolymers that are both soluble in organic solvents and amenable to further chemical modification through the pendant bromophenyl residues [1]. This combination of solution processability and post-polymerization reactivity is unavailable from either 4-vinylbiphenyl (processable but no cross-coupling handle) or 4-bromobiphenyl (non-polymerizable), making 4-bromo-4′-vinylbiphenyl the monomer of choice when both properties are required [1].

High-Refractive-Index Optical Polymer Development (Lenses, Prisms, Waveguides)

Canon's patent (US 5,082,358) demonstrates that Br-substituted vinyl-biphenyl polymers achieve refractive indices of 1.57–1.75, significantly exceeding PMMA (1.49) [1]. 4-Bromo-4′-vinylbiphenyl provides direct synthetic access to this monomer class, and its higher melting point (137–139 °C vs. 4.5 °C for 4-bromostyrene) facilitates handling and purification during optical-grade monomer preparation [2].

Stepwise Synthesis of Functionalized Biphenyl-Containing Architectures via Orthogonal Vinyl Polymerization and Cross-Coupling

The vinyl group enables initial polymerization (radical, anionic, or coordination-insertion), while the bromine atom remains intact for subsequent Pd-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) [1][2]. This sequential two-step strategy cannot be executed with 4-vinylbiphenyl or 4-bromobiphenyl alone, positioning 4-bromo-4′-vinylbiphenyl as a strategic building block for chemists designing multi-step synthetic routes to complex polymeric architectures [2].

Precursor to Liquid Crystal and OLED Intermediate Compounds

The biphenyl core of 4-bromo-4′-vinylbiphenyl provides the rigid, π-conjugated mesogenic unit needed for liquid crystal applications, while the bromine serves as a handle for attaching mesogenic side chains via cross-coupling [1]. The compound's high LogP (5.8) and melting point (137–139 °C) [2] are consistent with the physicochemical profile of liquid crystal intermediates, and its use as a precursor in 4-vinylbiphenyl derivative syntheses achieving 65–98% yields has been demonstrated [3].

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